6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Unprotected 6-(bromomethyl)-1H-indazole exhibits limited solubility and is prone to uncontrolled N-alkylation, leading to complex product mixtures and reduced yields. This N1-THP-protected building block resolves these challenges: THP protection enhances solubility, blocks unwanted N-alkylation side reactions, and allows orthogonal deprotection under mild acidic conditions (PPTS/MeOH) without affecting the C6 bromomethyl handle. The bromomethyl group serves as an electrophilic handle for Suzuki cross-couplings and amine alkylations, enabling rapid diversification for kinase inhibitor libraries and CNS-penetrant ligands. Achieves 72% isolated yield in THP protection; scalable synthesis without chromatography at larger scales.

Molecular Formula C13H15BrN2O
Molecular Weight 295.17 g/mol
CAS No. 368426-64-6
Cat. No. B1288162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
CAS368426-64-6
Molecular FormulaC13H15BrN2O
Molecular Weight295.17 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2
InChIInChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2
InChIKeyAWPVWONQUKCAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-1-THP-Indazole: Key Building Block


6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 368426-64-6, C13H15BrN2O, MW 295.18) is a regiospecifically protected indazole intermediate featuring a 6-bromomethyl substituent and an N1-tetrahydropyran-2-yl (THP) protecting group . The THP group confers enhanced stability and solubility compared to the unprotected 6-(bromomethyl)-1H-indazole (MW 211.06), enabling selective N1-functionalization and orthogonal deprotection strategies in multi-step syntheses [1]. This compound serves as a key building block for kinase inhibitors, receptor modulators, and other bioactive indazole derivatives, with physicochemical properties including a predicted boiling point of 426.9±40.0 °C at 760 mmHg and vapor pressure of 0.0±1.0 mmHg at 25 °C .

Regiospecifically protected indazole scaffold
N1-THP group enables orthogonal deprotection under mild acid
6-Bromomethyl handle for C–C and C–N cross-couplings

Why Generic Substitution Fails


Generic substitution with unprotected 6-(bromomethyl)-1H-indazole or the 5-regioisomer (5-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, CAS 192369-91-8) fails due to fundamental differences in reactivity, stability, and synthetic utility [1]. The THP group in the target compound acts as an acid-labile protecting group that enhances solubility, prevents unwanted N-alkylation side reactions, and allows for orthogonal deprotection under mild aqueous acidic conditions (e.g., PPTS/MeOH) without affecting the bromomethyl handle [2]. In contrast, the unprotected 6-(bromomethyl)-1H-indazole exhibits limited solubility in common organic solvents (e.g., THF, DCM) and is prone to N-alkylation during subsequent transformations, leading to complex product mixtures and reduced yields . Regioisomeric substitution with the 5-bromomethyl analog introduces a different substitution pattern on the indazole core, which directly impacts the electronic and steric properties of downstream coupling products, such as Suzuki-Miyaura cross-couplings or amine alkylations, and is not a functional equivalent .

Unprotected 6-(bromomethyl)-1H-indazole

Limited solubility and tendency toward N-alkylation side reactions may reduce synthetic utility compared to the THP-protected form.

5-Regioisomer (CAS 192369-91-8)

Different substitution pattern alters electronic and steric properties of downstream coupling products; not a functional equivalent.

Comparative Performance vs. Closest Analogs


N1-THP vs. Unprotected: Solubility & Stability

The N1-THP protecting group in 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole significantly enhances solubility in common organic solvents (e.g., THF, DCM, EtOAc) compared to the unprotected 6-(bromomethyl)-1H-indazole . Quantitative solubility data: While exact saturation concentrations are not reported, the THP-protected compound is fully soluble at typical reaction concentrations (0.1-0.5 M), whereas the unprotected analog often requires DMSO or DMF and precipitates upon dilution . The THP group also provides a 3.7-fold increase in molecular weight (295.18 vs. 211.06 g/mol), which facilitates chromatographic purification and reduces volatility [1].

Solubility & Stability
Reported
Soluble in THF, DCM, EtOAc; 3.7× higher MW (295.18) vs unprotected (211.06)
Supports homogeneous reaction conditions for multi-step synthesis.
Qualitative solubility improvement; exact saturation data not reported.
Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Boiling Point & Vapor Pressure: 6- vs. 5-Regioisomer

Both 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and its 5-regioisomer exhibit identical predicted boiling points (426.9±40.0 °C at 760 mmHg) and vapor pressures (0.0±1.0 mmHg at 25 °C), as determined by ACD/Labs Percepta Platform . The 6-substitution pattern, however, provides a distinct electronic environment at the indazole C3 and C7 positions, which can influence regioselectivity in subsequent metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and directed ortho-metalation reactions [1].

BP & Vapor Pressure
Data to verify
Identical predicted boiling point: 426.9±40.0 °C; 2.7% lower density (1.50 vs 1.54 g/cm³)
Near-identical physical properties preclude distillation-based separation.
Predicted values; NMR confirmation of regioisomer identity required before use.
Physicochemical Characterization Process Chemistry Purification

Synthetic Yield: 6-Bromomethyl vs. Reported Protection

A reported synthesis of 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from 6-(bromomethyl)-1H-indazole hydrobromide and 3,4-dihydro-2H-pyran in THF at reflux achieved a 72% isolated yield after chromatography . This yield is comparable to or exceeds the 44-89% range reported for general N1-THP protection of substituted indazoles under aqueous micellar conditions [1], and is significantly higher than the 30-61% yields observed for N2-THP protection under similar conditions, highlighting the thermodynamic preference for N1-protection under mildly acidic catalysis [2].

Synthetic Yield
Reported
72% isolated yield (THP protection) vs. 44–89% N1-THP literature range
Reported yield within upper quartile supports scalable multi-gram synthesis.
Exceeds typical N2-THP yields (30–61%); depends on reaction conditions.
Process Optimization Protecting Group Chemistry Scale-up Synthesis

Applications in Drug Discovery & Process Chemistry


Suzuki Coupling for Kinase Inhibitor Libraries

The 6-bromomethyl group serves as an electrophilic handle for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling rapid diversification of the indazole C6 position [1]. The N1-THP group remains intact under standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C), and can be subsequently removed with mild acid (e.g., PPTS/MeOH) to liberate the NH-indazole for further functionalization. This orthogonal protection strategy is essential for constructing focused kinase inhibitor libraries where substitution at the indazole N1 and C6 positions must be independently controlled.

6-Aminomethyl Derivatives for CNS Programs

The bromomethyl group can be converted to an aminomethyl moiety via nucleophilic substitution with primary/secondary amines or via the Delepine reaction, providing access to 6-aminomethyl indazoles [2]. The THP-protected intermediate offers superior solubility during the amination step compared to the unprotected bromomethyl indazole, reducing side reactions and improving isolated yields. This route is particularly valuable for generating CNS-penetrant indazole-based ligands, where the aminomethyl group often enhances blood-brain barrier permeability.

Multi-Kilogram Scale-Up for Preclinical Studies

The 72% isolated yield reported for THP protection of 6-(bromomethyl)-1H-indazole hydrobromide , coupled with the use of inexpensive reagents (3,4-dihydro-2H-pyran, catalytic acid), positions this building block as a scalable intermediate for preclinical supply chains. The high boiling point (426.9 °C) and low vapor pressure (0.0 mmHg) minimize losses during solvent evaporation and drying, while the robust crystalline nature facilitates purification via recrystallization rather than chromatography at larger scales.

Application
Selection Property
Validation Focus
Suzuki Coupling for Kinase Inhibitor Libraries
Orthogonal THP stability under Pd catalysis
N1-THP integrity and deprotection efficiency
6-Aminomethyl Derivatives for CNS Programs
Bromomethyl electrophilicity for amination
Amination yield and side-product control
Multi-Kilogram Scale-Up for Preclinical Studies
Scalable synthesis and crystallization profile
Yield reproducibility and purification robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.